
3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazolin-4(3H)-ones are a class of organic compounds that have been the subject of much research due to their wide range of biological activities .
Synthesis Analysis
An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of quinazolin-4(3H)-ones typically includes a quinazoline core, which is a bicyclic compound consisting of two fused six-membered aromatic rings .Chemical Reactions Analysis
In the synthesis of quinazolin-4(3H)-ones, a variety of 2-aryl (heteroaryl) quinazolin-4(3H)-one, 2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one and 3-phenyl-2H-1,2,4-benzo thiadiazine-1,1-dioxide derivatives were obtained with a yield of up to 98% .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolin-4(3H)-ones can vary widely depending on the specific substituents attached to the quinazoline core .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
Quinazoline derivatives are synthesized through various methods, offering insights into potential synthetic approaches for related compounds. For instance, Tran et al. (2005) detailed a facile synthesis of substituted 3-amino-1H-quinazoline-2,4-diones, starting with fluorobenzoic acid, which could be relevant for synthesizing compounds like 3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (Tran et al., 2005).
Antimicrobial Activities
Compounds with the 1,2,4-oxadiazole ring have shown promising antimicrobial activities. Gupta et al. (2008) synthesized several 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones and screened them for antibacterial and antifungal activities, revealing potential for such derivatives to act against various pathogens (Gupta et al., 2008).
Pharmacological Evaluations
The pharmacological potential of quinazoline derivatives is also notable. Zarghi et al. (2008) explored the anticonvulsant activities of 2-substituted-5-{2-[(2-halobenzyl)thio)phenyl}-1,3,4-oxadiazoles, demonstrating the role of such structures in binding to benzodiazepine receptors and providing a foundation for the pharmacological relevance of similar compounds (Zarghi et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-aminobenzoic acid", "thionyl chloride", "4-(methylthio)aniline", "sodium azide", "sodium hydride", "ethyl chloroformate", "2-amino-5-nitrobenzoic acid", "triethylamine", "acetic anhydride", "sodium acetate", "acetic acid", "sodium hydroxide", "acetonitrile", "dimethylformamide", "chloroform", "diethyl ether", "water" ], "Reaction": [ "Synthesis of 4-fluorobenzylidene-2,4(1H,3H)-quinazolinedione: 4-fluorobenzaldehyde is reacted with 2-aminobenzoic acid in the presence of thionyl chloride to form 4-fluorobenzylidene-2,4(1H,3H)-quinazolinedione.", "Synthesis of 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione: 4-fluorobenzylidene-2,4(1H,3H)-quinazolinedione is reduced with sodium hydride in the presence of ethanol to form 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione.", "Synthesis of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine: 4-(methylthio)aniline is reacted with sodium azide in the presence of triethylamine to form 4-(methylthio)phenyl azide, which is then reduced with sodium hydride in the presence of ethanol to form 4-(methylthio)aniline. 4-(Methylthio)aniline is then reacted with ethyl chloroformate in the presence of triethylamine to form 4-(methylthio)phenyl carbamate, which is then reacted with 2-amino-5-nitrobenzoic acid in the presence of acetic anhydride and sodium acetate to form 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine.", "Synthesis of 3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is reacted with 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine in the presence of sodium hydroxide and acetonitrile to form 3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione." ] } | |
CAS-Nummer |
1206992-28-0 |
Produktname |
3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |
Molekularformel |
C24H17FN4O3S |
Molekulargewicht |
460.48 |
IUPAC-Name |
3-[(4-fluorophenyl)methyl]-7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17FN4O3S/c1-33-18-9-4-15(5-10-18)21-27-22(32-28-21)16-6-11-19-20(12-16)26-24(31)29(23(19)30)13-14-2-7-17(25)8-3-14/h2-12H,13H2,1H3,(H,26,31) |
InChI-Schlüssel |
GKBJPXIFYJAVCN-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2894224.png)

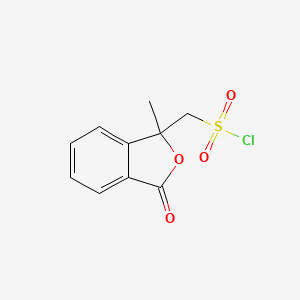
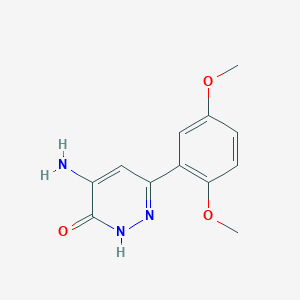
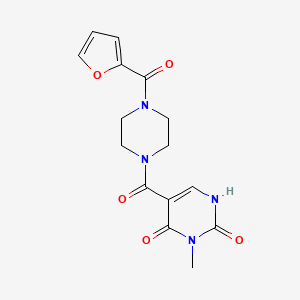
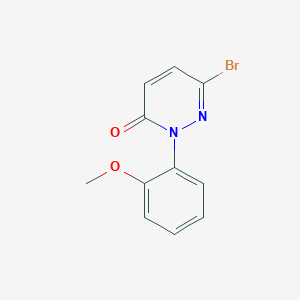
![2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2894234.png)

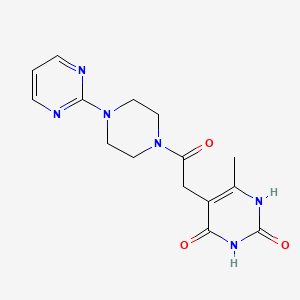
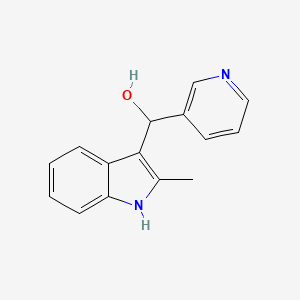
amino]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B2894240.png)
![2-[1-(Difluoromethyl)cyclopropyl]acetic acid](/img/structure/B2894241.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2894242.png)